molecular formula C18H26FN3O2 B5374060 4-(4-fluorobenzyl)-3-isopropyl-1-(N-methylglycyl)-1,4-diazepan-5-one

4-(4-fluorobenzyl)-3-isopropyl-1-(N-methylglycyl)-1,4-diazepan-5-one

Cat. No. B5374060
M. Wt: 335.4 g/mol
InChI Key: JMXAXLNSFULRBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorobenzyl)-3-isopropyl-1-(N-methylglycyl)-1,4-diazepan-5-one, also known as L-838,417, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of diazepanes and has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various disorders.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzyl)-3-isopropyl-1-(N-methylglycyl)-1,4-diazepan-5-one is not fully understood, but it is believed to be a positive allosteric modulator of the GABA-A receptor. This receptor is the main inhibitory neurotransmitter in the brain and is involved in the regulation of anxiety, mood, and cognition. By enhancing the activity of this receptor, this compound may increase the inhibitory tone in the brain, leading to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been found to increase the levels of GABA in the brain, which is consistent with its mechanism of action. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This suggests that this compound may have neuroprotective effects and could promote the growth of new neurons in the brain.

Advantages and Limitations for Lab Experiments

4-(4-fluorobenzyl)-3-isopropyl-1-(N-methylglycyl)-1,4-diazepan-5-one has several advantages for lab experiments. It is a highly pure compound that can be synthesized in large quantities, making it suitable for in vitro and in vivo studies. It has also been shown to have low toxicity and good bioavailability, making it a safe and effective research tool. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects in certain experimental settings.

Future Directions

There are several future directions for the research on 4-(4-fluorobenzyl)-3-isopropyl-1-(N-methylglycyl)-1,4-diazepan-5-one. One direction is to further investigate its mechanism of action and its effects on different subtypes of the GABA-A receptor. Another direction is to explore its potential therapeutic applications in humans, particularly for the treatment of anxiety, depression, and cognitive disorders. Additionally, it would be interesting to investigate the long-term effects of this compound on brain function and behavior. Overall, the research on this compound has the potential to provide new insights into the neurobiology of anxiety, depression, and cognition, and could lead to the development of novel therapies for these disorders.

Synthesis Methods

The synthesis of 4-(4-fluorobenzyl)-3-isopropyl-1-(N-methylglycyl)-1,4-diazepan-5-one involves several steps, starting with the reaction of N-methylglycine with 4-fluorobenzyl bromide to form N-methyl-N-(4-fluorobenzyl)glycine. This intermediate is then reacted with 3-isopropyl-1,4-diazepan-5-one to form this compound. The synthesis of this compound has been optimized to produce high yields of pure compound, making it suitable for scientific research.

Scientific Research Applications

4-(4-fluorobenzyl)-3-isopropyl-1-(N-methylglycyl)-1,4-diazepan-5-one has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been shown to improve cognitive function and memory in rodents. These findings suggest that this compound could be a promising candidate for the treatment of anxiety, depression, schizophrenia, and cognitive disorders.

properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-1-[2-(methylamino)acetyl]-3-propan-2-yl-1,4-diazepan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O2/c1-13(2)16-12-21(18(24)10-20-3)9-8-17(23)22(16)11-14-4-6-15(19)7-5-14/h4-7,13,16,20H,8-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXAXLNSFULRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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